cis-p-Menth-2-en-1-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

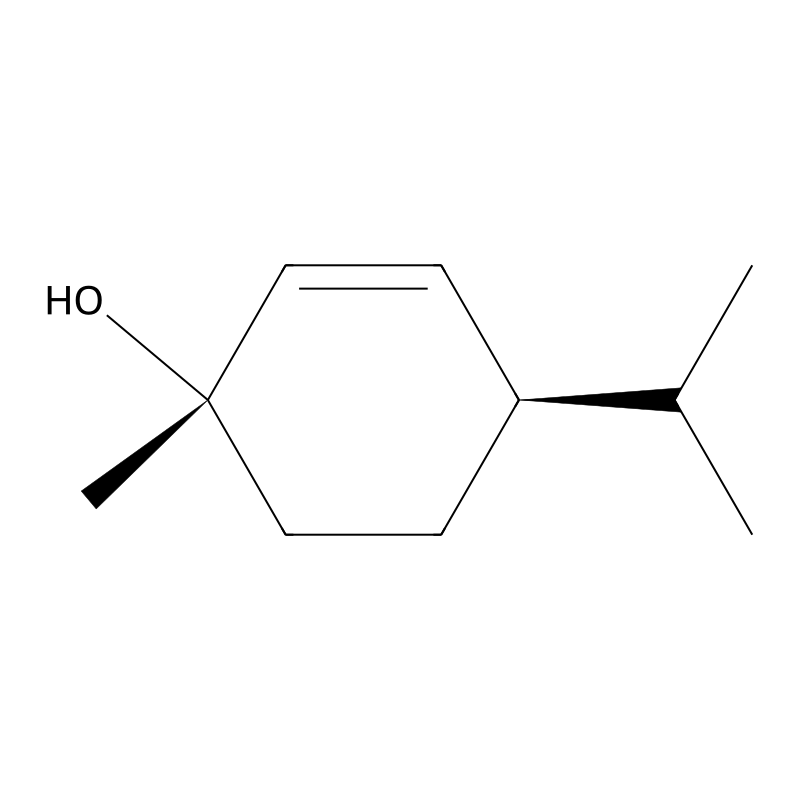

Cis-p-Menth-2-en-1-ol, also known as cis-para-2,8-menthadien-1-ol, is a monoterpene alcohol with the molecular formula . It is characterized by its unique structure, which includes a double bond and a hydroxyl group. The compound is typically found in various plant species, including Sequoia sempervirens and Zanthoxylum schinifolium, contributing to its aromatic properties and potential applications in flavoring and fragrance industries .

- Esterification: Reacts with carboxylic acids to form esters.

- Oxidation: Can be oxidized to form ketones or aldehydes.

- Dehydration: Under acidic conditions, it can lose water to form alkenes.

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

These reactions are essential for its transformation into various derivatives used in different applications.

Cis-p-Menth-2-en-1-ol exhibits notable biological activities, including:

- Antimicrobial Properties: It has been shown to possess antimicrobial activity against several bacterial strains.

- Insecticidal Effects: The compound acts as an aggregation pheromone for certain insect species, indicating its role in pest management strategies .

- Potential Therapeutic Uses: Research suggests possible applications in medicine due to its bioactive properties, although more studies are needed to fully understand its mechanisms.

Cis-p-Menth-2-en-1-ol can be synthesized through various methods:

- From Limonene: A common synthesis route involves the oxidation of limonene followed by rearrangement and reduction processes.

- Using Bicyclic Compounds: Another method utilizes 7-Oxabicyclo[4.1.0]heptane as a starting material, employing multiple synthetic steps to yield cis-p-Menth-2-en-1-ol .

- Enzymatic Synthesis: Enzymatic routes are also explored for more environmentally friendly approaches to produce this compound.

These methods highlight the versatility of synthetic routes available for producing cis-p-Menth-2-en-1-ol.

Cis-p-Menth-2-en-1-ol finds applications in several fields:

- Flavoring and Fragrance: Its pleasant aroma makes it suitable for use in perfumes and food flavorings.

- Agricultural Chemicals: Due to its insecticidal properties, it is considered for use in natural pesticides.

- Pharmaceuticals: Potential therapeutic applications are being explored, particularly in antimicrobial formulations.

Studies on interaction mechanisms involving cis-p-Menth-2-en-1-ol have revealed insights into its biological effects:

- Insect Behavior: Research indicates that this compound influences the behavior of certain insects, enhancing its role as a pheromone .

- Microbial Interactions: Its antimicrobial properties have been studied in relation to various pathogens, suggesting potential uses in health-related applications.

These interactions underscore the compound's significance in ecological and pharmaceutical contexts.

Cis-p-Menth-2-en-1-ol shares structural similarities with other terpenes and alcohols. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trans-p-Menth-2-en-1-ol | Monoterpene Alcohol | Geometric isomer with different properties |

| Limonene | Monoterpene | Common precursor; widely used in flavoring |

| Carvone | Ketone | Distinct aroma; used in food and fragrance |

| Geraniol | Monoterpene Alcohol | Floral scent; used in cosmetics |

Cis-p-Menth-2-en-1-ol is unique due to its specific arrangement of functional groups and its biological activity, distinguishing it from these similar compounds. Its dual role as a flavoring agent and an insect pheromone further enhances its uniqueness within this class of compounds.

Molecular Structure and Configuration

cis-p-Menth-2-en-1-ol represents a monoterpene alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 grams per mole [1]. The compound belongs to the class of menthane monoterpenoids, which are characterized by a structure based on the p-menthane backbone consisting of a cyclohexane ring with a methyl group and an isopropyl group at positions 1 and 4, respectively [4] [8]. The official International Union of Pure and Applied Chemistry name for this compound is (1S,4R)-1-methyl-4-propan-2-ylcyclohex-2-en-1-ol [1] [3].

The molecular structure contains a cyclohexene ring system with a hydroxyl functional group attached to carbon-1, creating a tertiary alcohol configuration [1]. The double bond is positioned between carbons 2 and 3 of the cyclohexene ring, establishing the characteristic 2-en structural motif [1] [2]. An isopropyl substituent is located at carbon-4, while a methyl group is attached to the hydroxyl-bearing carbon [1] [3]. The compound possesses two defined stereocenters, contributing to its distinct three-dimensional arrangement and stereochemical properties [1] [3].

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)[C@H]1CCC@(C)O, which clearly delineates the stereochemical configuration and connectivity [1]. The International Chemical Identifier key IZXYHAXVIZHGJV-NXEZZACHSA-N provides a unique identifier for this specific stereoisomer [1] [3].

Stereochemical Characteristics

Cis Configuration Specificities

The cis configuration of p-Menth-2-en-1-ol refers to the spatial arrangement of substituents around the cyclohexene ring system [3] . In this configuration, the stereochemical descriptors (1S,4R) define the absolute configuration at the two chiral centers [1] [3]. The cis designation specifically relates to the relative positioning of the methyl and isopropyl substituents on the cyclohexene ring [3] [11].

This stereochemical arrangement results in specific conformational preferences that influence the compound's physical and chemical properties [3] [4]. The cis configuration exhibits distinct Nuclear Magnetic Resonance coupling patterns and Nuclear Overhauser Effect correlations that can be used for structural identification and confirmation . The spatial proximity of substituents in the cis arrangement creates unique steric interactions that affect the molecule's reactivity and stability profiles [33].

Research has demonstrated that the cis configuration shows faster decay rates in biological systems compared to its trans counterpart, with a decay function of y = 2.59e⁻⁰·⁰⁵ˣ in fungal cultures . This enhanced reactivity is attributed to the increased steric strain and reduced conformational stability inherent in the cis arrangement [33].

Relationship to Trans Isomers

The relationship between cis-p-Menth-2-en-1-ol and its trans isomer involves fundamental differences in stereochemical configuration and resulting properties [11] [13]. The trans isomer possesses the same molecular formula and connectivity but differs in the spatial arrangement of substituents around the cyclohexene ring system [11] [13]. While the cis isomer has the (1S,4R) configuration, the trans isomer exhibits a different stereochemical arrangement [3] [11].

Stability comparisons reveal that the trans isomer generally demonstrates greater stability under various conditions [33]. In fungal culture studies, the trans isomer exhibited a slower decay rate with a function of y = 1.34e⁻⁰·⁰⁴ˣ compared to the cis form . This enhanced stability is consistent with general principles of stereochemistry, where trans configurations often experience reduced steric hindrance [33].

The International Chemical Identifier keys for the two isomers differ in their stereochemical suffixes, with the cis form having IZXYHAXVIZHGJV-NXEZZACHSA-N and the trans form having IZXYHAXVIZHGJV-UHFFFAOYSA-N [2] [13]. These distinct identifiers reflect the fundamental stereochemical differences between the isomers [2] [13].

Physical Properties

Solubility Parameters

cis-p-Menth-2-en-1-ol exhibits characteristic solubility behavior typical of monoterpene alcohols [4] [21]. The compound is practically insoluble in water, demonstrating its strong hydrophobic nature [4] [6]. This poor aqueous solubility is consistent with its calculated XLogP3-AA value of 2.3, indicating significant lipophilic character [1].

The hydrophobic nature of the compound is further supported by its calculated octanol-water partition coefficient, which falls within the range typical for monoterpenoids [17] [21]. Studies on related monoterpene alcohols have shown that their water solubilities generally fall in the 10⁻⁴ to 10⁻⁵ order of magnitude, confirming their strong hydrophobic character [21]. The topological polar surface area of 20.2 Ų reflects the limited polar character contributed solely by the hydroxyl functional group [1].

The compound demonstrates complete solubility in organic solvents, particularly alcohols and oils, which is characteristic of terpene alcohols [19]. This solubility profile significantly influences extraction methods and formulation approaches in various applications [4] [6].

Boiling and Melting Points

Thermodynamic property calculations for cis-p-Menth-2-en-1-ol using the Joback method predict a boiling point of 534.22 Kelvin (261.07 degrees Celsius) at standard atmospheric pressure [17]. This calculated value aligns with the boiling point range typical for monoterpene alcohols of similar molecular weight and structure [17] [18]. The enthalpy of vaporization is estimated at 53.41 kilojoules per mole [17].

Melting point data for cis-p-Menth-2-en-1-ol are not extensively documented in the available literature [17] [18] [20]. The calculated melting point using Joback methodology suggests a value of 276.08 Kelvin (2.93 degrees Celsius) [17]. The enthalpy of fusion is estimated at 10.05 kilojoules per mole [17].

These thermal properties are influenced by the molecular structure, particularly the presence of the hydroxyl group which enables hydrogen bonding interactions [27]. The cyclohexene ring system and substituent pattern also contribute to the overall thermal behavior of the compound [17] [32].

Density and Physical State

The density of cis-p-Menth-2-en-1-ol is estimated to be approximately 0.9 ± 0.1 grams per cubic centimeter [20]. This value is consistent with densities reported for related monoterpene alcohols and reflects the molecular packing characteristics of the compound [19] [20]. The calculated density indicates that the compound is less dense than water, which correlates with its hydrophobic nature and immiscibility with aqueous phases [20].

Under standard temperature and pressure conditions, cis-p-Menth-2-en-1-ol exists as a liquid [4] [19]. The physical state is determined by the balance between intermolecular forces, including hydrogen bonding through the hydroxyl group and van der Waals interactions between the hydrocarbon portions of the molecules [19] [27].

The compound exhibits a refractive index typical of organic liquids in this class, which is useful for identification and purity assessment [18] [20]. The McGowan volume is calculated at 142.470 milliliters per mole, providing insight into the molecular volume characteristics [17].

Chemical Reactivity

Hydroxyl Group Reactivity

The hydroxyl group in cis-p-Menth-2-en-1-ol exhibits characteristic reactivity patterns of tertiary alcohols [23] [25]. The tertiary nature of the alcohol, with the hydroxyl group attached to a carbon bearing two other carbon substituents, influences its chemical behavior significantly [25]. Tertiary alcohols generally demonstrate enhanced reactivity in elimination reactions compared to primary or secondary alcohols due to the stability of the resulting carbocation intermediates [25].

Acid-catalyzed dehydration represents a primary reaction pathway for the hydroxyl group [25]. Under acidic conditions, the compound can undergo elimination to form alkene products through an E1 mechanism [25]. The reaction proceeds through protonation of the hydroxyl oxygen, followed by water loss to generate a tertiary carbocation, and subsequent proton elimination to form the double bond [25].

The hydroxyl group also participates in oxidation reactions, although tertiary alcohols are generally resistant to mild oxidizing conditions [23]. Under more forcing conditions with strong oxidizing agents, the tertiary alcohol can undergo carbon-carbon bond cleavage reactions [23]. The presence of the adjacent double bond in the cyclohexene ring can influence the reactivity patterns through electronic effects [23].

Double Bond Chemistry

The cyclohexene double bond in cis-p-Menth-2-en-1-ol provides a reactive site for various chemical transformations [22] [24]. The double bond can participate in addition reactions typical of alkenes, including hydrogenation, halogenation, and hydroxylation [24]. The position of the double bond between carbons 2 and 3 creates an allylic alcohol system, which enhances certain reaction pathways [23].

Oxidative transformations of the double bond represent important reaction pathways [22] [24]. The compound can undergo reactions with hydroxyl radicals through both addition and hydrogen abstraction mechanisms [22]. Research has shown that hydrogen abstraction may contribute significantly to the overall reactivity, with branching ratios of approximately 28-34% for related monoterpenes [22].

The allylic position adjacent to the hydroxyl group creates opportunities for selective oxidation reactions [23]. Studies on related cyclohexenol systems have demonstrated that allylic alcohols show enhanced reactivity in oxidative transformations, leading to formation of enones and other oxidized products [23]. The presence of the double bond also influences the conformational preferences and steric accessibility of reaction sites [24].

Stability Under Various Conditions

cis-p-Menth-2-en-1-ol demonstrates variable stability depending on environmental conditions [32] [34]. Under neutral conditions and ambient temperature, the compound shows reasonable stability, although it is susceptible to oxidative degradation in the presence of air and light [32] [34]. The cis configuration exhibits reduced stability compared to the trans isomer, as evidenced by faster decay rates in biological systems .

Thermal stability studies reveal that monoterpene compounds undergo various transformations at elevated temperatures [32] [34]. Research on thermal transformations of monoterpenes in the temperature range of 100-300 degrees Celsius shows formation of multiple reaction products through pathways including ring opening, allylic oxidation, and rearrangement reactions [34]. The compound's stability is influenced by both temperature and the presence of oxygen [34].

The stability profile is also affected by the stereochemical configuration [33] [35]. Studies on cyclic stereoisomers indicate that cis configurations often experience greater ring strain and steric interactions, leading to reduced stability compared to trans arrangements [33]. Configurational isomerization can occur under certain conditions, particularly at elevated temperatures or in the presence of catalysts [35].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for cis-p-Menth-2-en-1-ol [30]. In proton Nuclear Magnetic Resonance spectroscopy, the hydroxyl proton typically appears as a singlet in the range of 4-7 parts per million, exhibiting characteristic exchangeability with deuterium oxide [30]. The absence of coupling for the hydroxyl proton is typical due to rapid exchange processes in most samples [30].

The olefinic protons associated with the cyclohexene double bond appear in the 5-6 parts per million region, showing characteristic splitting patterns based on their coupling relationships [30]. The isopropyl group exhibits distinctive multipicity patterns, with the methine proton appearing as a septet and the methyl groups as doublets . The tertiary methyl group attached to the hydroxyl-bearing carbon typically appears as a singlet due to the lack of adjacent protons [30].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the characteristic chemical shifts for the various carbon environments . The quaternary carbon bearing the hydroxyl group appears in the typical range for tertiary alcohols, while the olefinic carbons show shifts consistent with cyclohexene systems . The stereochemical configuration can be confirmed through Nuclear Overhauser Effect experiments, which reveal spatial proximities between specific protons .

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of cis-p-Menth-2-en-1-ol reveals characteristic fragmentation patterns typical of tertiary alcohols [30] [36] [41]. The molecular ion peak at mass-to-charge ratio 154 is typically weak or absent, which is characteristic behavior for alcohols due to their tendency to undergo facile fragmentation [41]. The instability of the molecular ion results from the ease of alpha cleavage and dehydration processes [41].

Alpha cleavage represents the dominant fragmentation pathway, involving the breaking of carbon-carbon bonds adjacent to the oxygen-bearing carbon [36] [41]. This process generates stable carbocation fragments that appear as significant peaks in the mass spectrum [36] [41]. The specific fragmentation pattern depends on the relative stability of the resulting carbocation fragments [36] [40].

Dehydration represents another important fragmentation pathway, resulting in the loss of 18 mass units corresponding to water elimination [30] [41]. This process is analogous to the chemical dehydration of alcohols and produces a peak at mass-to-charge ratio 136 [41]. Additional fragmentation can occur through loss of alkyl groups, particularly the methyl and isopropyl substituents, resulting in characteristic peaks that aid in structural identification [36] [42].

Infrared Spectroscopic Profile

Infrared spectroscopy provides characteristic absorption bands that confirm the functional groups present in cis-p-Menth-2-en-1-ol [27] [30]. The hydroxyl group produces a strong, broad absorption band in the region of 3300-3400 reciprocal centimeters [30]. This absorption is typically very broad due to hydrogen bonding interactions and represents one of the most diagnostic features for alcohol identification [30].

The carbon-oxygen stretching vibration appears as a strong absorption near 1000 reciprocal centimeters [30]. This band is characteristic of the carbon-oxygen bond in alcohols and provides confirmation of the hydroxyl functional group [30]. The exact position can vary depending on the molecular environment and hydrogen bonding interactions [27].

Aliphatic carbon-hydrogen stretching vibrations appear in the region around 2900 reciprocal centimeters [30]. These absorptions arise from the methyl and methylene groups present in the cyclohexene ring system and substituents [30]. Additional absorptions corresponding to carbon-hydrogen bending modes appear around 1500 reciprocal centimeters [30]. The cyclohexene double bond may contribute additional absorptions, although these are often weak and may overlap with other vibrational modes [30].

Table 1: Physical and Chemical Properties of cis-p-Menth-2-en-1-ol

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | PubChem [1] |

| Molecular Weight | 154.25 g/mol | PubChem [1] |

| CAS Registry Number | 29803-81-4 | PubChem [1] |

| IUPAC Name | (1S,4R)-1-methyl-4-propan-2-ylcyclohex-2-en-1-ol | PubChem [1] |

| Boiling Point (calculated) | 534.22 K (261.07°C) | Joback Calculated Property [17] |

| Density (estimated) | 0.9±0.1 g/cm³ | ChemSrc estimated [20] |

| Solubility in Water | Practically insoluble | FooDB [4] |

| XLogP3-AA | 2.3 | PubChem [1] |

| Hydrogen Bond Donor Count | 1 | PubChem [1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem [1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem [1] |

| Defined Atom Stereocenter Count | 2 | PubChem [1] |

| Monoisotopic Mass | 154.135765193 Da | PubChem [1] |

| Ionization Energy (vertical) | 9.33 ± 0.02 eV | NIST WebBook [15] |

Table 2: Stereochemical Comparison of cis- and trans-p-Menth-2-en-1-ol

| Property | cis-p-Menth-2-en-1-ol | trans-p-Menth-2-en-1-ol | Source |

|---|---|---|---|

| Configuration | (1S,4R) | (1R,4S) | PubChem [1] [3] |

| Stability in fungal cultures | Less stable | More stable | BenchChem |

| Decay rate coefficient | y = 2.59e⁻⁰·⁰⁵ˣ | y = 1.34e⁻⁰·⁰⁴ˣ | BenchChem |

| InChI Key | IZXYHAXVIZHGJV-NXEZZACHSA-N | IZXYHAXVIZHGJV-UHFFFAOYSA-N | NIST [2] [13] |

Table 3: Spectroscopic Characterization Data for cis-p-Menth-2-en-1-ol

| Technique | Value/Range | Characteristics | Reference |

|---|---|---|---|

| GC-MS Retention Index | 1116 (Kovats Index) | Methyl silicone column | NIST [26] |

| Mass Spectrometry - Molecular Ion | m/z = 154 (weak) | Small/weak peak typical | General MS [30] [41] |

| IR - O-H Stretch | 3300-3400 cm⁻¹ | Broad, strong absorption | LibreTexts [30] |

| IR - C-O Stretch | ~1000 cm⁻¹ | Strong C-O stretching | LibreTexts [30] |

| IR - C-H Stretch | ~2900 cm⁻¹ | Aliphatic C-H stretching | LibreTexts [30] |

| ¹H NMR - OH Signal | 4-7 ppm | Singlet, exchangeable | LibreTexts [30] |

| ¹H NMR - Olefinic | 5-6 ppm | Cyclohexene protons | General NMR |

| Ionization Energy | 9.33 ± 0.02 eV | Photoelectron spectroscopy | NIST [15] |